molecular formula C8H11NO B147397 3-Ethoxyaniline CAS No. 621-33-0

3-Ethoxyaniline

Cat. No. B147397
CAS RN: 621-33-0
M. Wt: 137.18 g/mol
InChI Key: WEZAHYDFZNTGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structural analogs and derivatives are extensively studied. The papers focus on the synthesis, molecular structure analysis, and chemical reactions of compounds related to 3-ethoxyaniline, which can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to 3-ethoxyaniline involves various chemical reactions. For instance, the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) is achieved through direct alkylation and subsequent heating with a mixture of 3-ethyl-4-methylaniline and its hydrochloride . Another synthesis approach for related compounds includes a one-pot synthesis method that avoids the use of expensive catalysts and reduces the usage of organic solvents, which is suitable for large-scale production . Additionally, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacologically significant fragment, is described starting from commercially available precursors in a multi-step process with a good overall yield .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, and NMR, along with computational studies, are used to analyze the molecular structure of compounds similar to 3-ethoxyaniline. The molecular geometry, vibrational frequencies, and electronic properties of 3-methoxyaniline, a close relative to 3-ethoxyaniline, have been studied using Hartree–Fock and density functional theory methods . These studies provide a detailed understanding of the molecular structure and can be extrapolated to understand the structure of 3-ethoxyaniline.

Chemical Reactions Analysis

The chemical behavior of related compounds under various conditions has been investigated. For example, the reactivity of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with different nitrogen and sulfur nucleophiles has been explored, leading to the formation of novel quinazoline and quinazolinone derivatives with antimicrobial activity . These studies highlight the potential chemical reactions that 3-ethoxyaniline could undergo and its possible applications in synthesizing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-ethoxyaniline are inferred from their synthesis and molecular structure analysis. The solubility, reactivity, and stability of these compounds can be deduced from the synthesis conditions and the molecular interactions observed in the structural analysis. For instance, the solubility of the compounds in different solvents and their stability under various temperatures can be estimated . The spectroscopic analysis provides information on the vibrational and electronic properties, which are crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Corrosion Protection

3-Ethoxyaniline derivatives, specifically poly(o-ethoxyaniline) (POEA) coatings, have shown promising results in protecting copper against corrosion. The coatings synthesized through electrochemical polymerization exhibit significant ability to protect copper in harsh environments, reducing the corrosion rate by a considerable factor (Chaudhari & Patil, 2007).

Chemical Sensing

Compounds derived from 3-ethoxyaniline have been developed as selective and sensitive probes for detecting bivalent copper ions. These probes demonstrate on-site visual detection capabilities with absorption and fluorescence intensity changes, highlighting their potential in chemical sensing applications (Gawale et al., 2019).

Polymer Science

Studies in polymer science have utilized 3-ethoxyaniline derivatives for various purposes. For instance, 3-ethoxy-4-n-decyloxy-anilionmethylene-malonic acid diethyl ester was synthesized through a novel route, emphasizing its relevance in large-scale production and applications in polymer chemistry (Zhi-hua, 2013).

Chiroptical Properties

Research on optically active poly(o-ethoxyaniline) (PEOA) has shed light on its chiroptical properties, which are significant in materials science. The synthesis of PEOA in the presence of chiral dopants and the examination of its optically active forms open avenues for its use in advanced materials (Su & Kuramoto, 2001).

Safety And Hazards

3-Ethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also combustible .

Relevant Papers One relevant paper is "Micromorphology and microtexture evaluation of poly(o-ethoxyaniline)" . This paper investigates the morphology and microtexture of poly(o-ethoxyaniline) thin films. Another relevant paper is “Synthesis of anilines” which provides a general overview of the reactions of anilines .

properties

IUPAC Name

3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZAHYDFZNTGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025862
Record name 3-Ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-phenetidine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] Clear light brown viscous liquid; [Sigma-Aldrich MSDS]
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Phenetidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21187
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

478 °F at 760 mmHg (NTP, 1992)
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 235 °F (NTP, 1992)
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.032 (NTP, 1992) - Denser than water; will sink
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 153 °F ; 5 mmHg at 202.5 °F; 760 mmHg at 442 °F (NTP, 1992)
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

3-Ethoxyaniline

CAS RN

621-33-0
Record name M-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenetidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE9KKL972R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Ethoxyaniline
Reactant of Route 3
Reactant of Route 3
3-Ethoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Ethoxyaniline
Reactant of Route 5
Reactant of Route 5
3-Ethoxyaniline
Reactant of Route 6
3-Ethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.